![molecular formula C15H13FN2S B5506758 2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)

2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile is a compound of interest in various chemical and pharmaceutical research studies. Its synthesis and properties are explored in several research contexts.

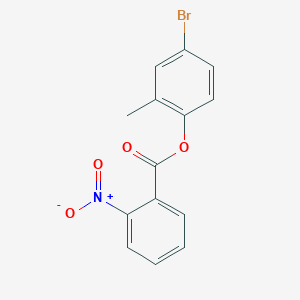

Synthesis Analysis

The synthesis of compounds similar to 2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile often involves reactions of fluorobenzyl with other components. For instance, the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas involved the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile (Saeed, Erben, Shaheen, & Flörke, 2011).

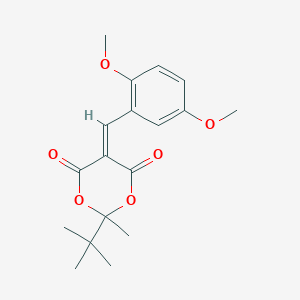

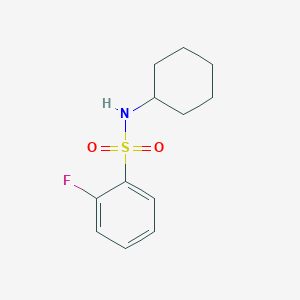

Molecular Structure Analysis

The molecular structure of related compounds has been determined using methods like X-ray diffraction and vibrational spectra analysis. For example, the structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole was confirmed by X-ray crystal structure analyses (Banu et al., 2014).

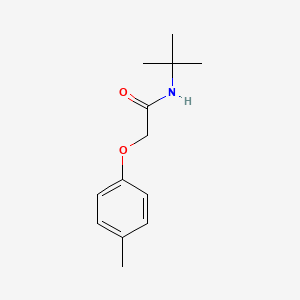

Chemical Reactions and Properties

Chemical reactions of similar compounds often involve hydrogen bonding and pi-pi stacking interactions. For instance, in the synthesis of certain fluorobenzyl compounds, intramolecular C–H⋯N hydrogen bonding was observed (Delgado et al., 2006).

Physical Properties Analysis

Physical properties such as solubility and crystallinity can be studied through spectroscopic methods. For example, the study of a fluorogenic reagent for thiols explored its fluorescence properties (Toyo’oka et al., 1989).

Chemical Properties Analysis

The chemical properties of related compounds are often characterized by their reactivity and binding properties. For instance, the synthesis and biological evaluation of a fluorobenzyl compound explored its in vitro and in vivo properties (Leea et al., 2000).

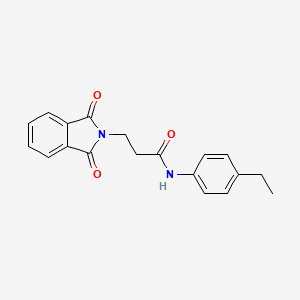

Scientific Research Applications

DNA Interaction and Damage Assessment : Brett et al. (2003) investigated the electrochemistry of a thiophene-S-oxide, similar in structure to 2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile, and its interaction with DNA. The study provided evidence that the reduced form of this molecule interacts with DNA, causing potential damage which could have implications in genetic research and toxicology (Brett et al., 2003).

Neurological Disease Research : Shoghi-Jadid et al. (2002) utilized a fluorinated derivative, similar to the compound , in positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in the brains of Alzheimer's disease patients. This illustrates its potential application in neurology and the early diagnosis of neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Fluorescence and Electrochromism in Material Science : Woodward et al. (2017) described the synthesis and characterization of thiazolothiazole derivatives, which show similarities to 2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile. These compounds exhibited strong fluorescence and reversible electrochromism, useful in developing materials for optoelectronic applications (Woodward et al., 2017).

Antitumor Activity : Maddila et al. (2016) synthesized derivatives of a compound structurally similar to 2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile, assessing their antitumor activity. The study found that some of these derivatives showed promising anticancer properties, suggesting potential applications in cancer research and therapy (Maddila et al., 2016).

Chemical Sensing in Environmental Science : Schramm et al. (2016) utilized a malononitrile derivative, sharing a core structure with 2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile, as a chemosensor for detecting cyanide in water. This indicates its use in environmental monitoring and pollutant detection (Schramm et al., 2016).

properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2S/c1-10-7-11(2)18-15(14(10)8-17)19-9-12-3-5-13(16)6-4-12/h3-7H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZHPLSEDALYKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluorobenzyl)thio]-4,6-dimethylnicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5506685.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)

![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)

![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)

![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)